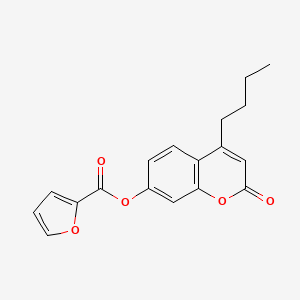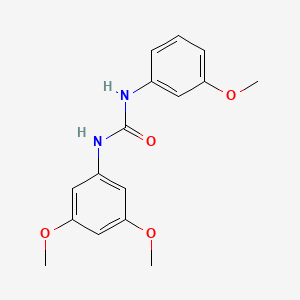![molecular formula C18H23N3O4 B4666118 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
説明
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is a chemical compound that belongs to the family of isoxazolecarboxamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research.
作用機序
The mechanism of action of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide vary depending on the cell type and the experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, which can potentially prevent neurodegeneration. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can potentially reduce inflammation in autoimmune diseases.
実験室実験の利点と制限
The advantages of using 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its unknown long-term effects.
将来の方向性
There are several future directions for the research on 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action in different cell types and under different experimental conditions. Another direction is to optimize its synthetic method to improve its yield and purity. Additionally, the potential therapeutic applications of this compound in various diseases can be further explored through preclinical and clinical studies. Finally, the development of new derivatives of this compound can potentially lead to the discovery of more potent and selective compounds with therapeutic applications.
科学的研究の応用
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of research such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancer. In immunology, this compound has been shown to have anti-inflammatory effects and can potentially be used in the treatment of autoimmune diseases.
特性
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-2-4-14(12-15)17-13-16(20-25-17)18(22)19-6-3-7-21-8-10-24-11-9-21/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRXYXYADBVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![methyl {3-(4-methoxyphenyl)-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B4666048.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4666066.png)

![2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4666083.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4666090.png)
![2-[(4-phenoxyphenyl)amino]nicotinonitrile](/img/structure/B4666092.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4666121.png)

![8-[(4-ethoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666137.png)
![N-(4-bromo-2-fluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4666139.png)